molecular formula C11H9NO2S B184315 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde CAS No. 118001-74-4

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde

Cat. No.: B184315
CAS No.: 118001-74-4
M. Wt: 219.26 g/mol
InChI Key: LTBNVXWZLUHELL-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol It is characterized by the presence of a benzaldehyde group attached to a thiazole ring via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Methoxylation: The thiazole ring is then methoxylated using a suitable methoxy reagent under controlled conditions.

    Aldehyde Introduction: Finally, the methoxylated thiazole is reacted with a benzaldehyde derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products

    Oxidation: 4-(1,3-Thiazol-4-ylmethoxy)benzoic acid.

    Reduction: 4-(1,3-Thiazol-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The thiazole ring and aldehyde group are key functional groups that contribute to its activity by participating in various chemical interactions and reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Thiazol-2-ylmethoxy)benzaldehyde: Similar structure but with the thiazole ring attached at a different position.

    4-(1,3-Oxazol-4-ylmethoxy)benzaldehyde: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-(1,3-Benzothiazol-4-ylmethoxy)benzaldehyde: Similar structure but with a benzothiazole ring instead of a thiazole ring.

Uniqueness

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is unique due to the specific positioning of the thiazole ring and the methoxy linkage, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific interactions and reactions that may not be possible with other similar compounds.

Properties

IUPAC Name

4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-5-9-1-3-11(4-2-9)14-6-10-7-15-8-12-10/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBNVXWZLUHELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356264
Record name 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118001-74-4
Record name 4-(4-Thiazolylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118001-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxybenzaldehyde (12.1 g, 100 mmol) and potassium carbonate (41.5 g, 0.30 mole) in DMF (100 mL) was added 4-thiazolylmethyl chloride hydrochloride (17.0 g, 100 mmol), and the resulting mixture was stirred at ambient temperature for 48 hours. The mixture was then poured into brine and filtered to collect the precipitated solid. The solid was washed with water (500 mL) and 10% ethyl ether in hexane and dried in vacuo to provide 17.6 g of 4-(4-thiazolylmethoxy)benzaldehyde.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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